6-Chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate amines with triazine derivatives. One common method involves the substitution of a chlorine atom in a triazine ring with cyclopentyl and isopropyl amines. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced.
Scientific Research Applications
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria and fungi by interfering with their enzymatic processes and cellular functions. The exact molecular pathways and targets are still under investigation, but it is known that triazine derivatives can disrupt the synthesis of nucleic acids and proteins in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike atrazine and propazine, which are primarily used as herbicides, this compound has broader applications in scientific research, particularly in the fields of chemistry and biology .
Properties
CAS No. |
84712-76-5 |
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Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
6-chloro-4-N-cyclopentyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18ClN5/c1-7(2)13-10-15-9(12)16-11(17-10)14-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChI Key |
XWFNWQAZWHPBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl |
Origin of Product |
United States |
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